molecular formula C14H10Cl2N6S2 B2536859 2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole CAS No. 477860-62-1

2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole

Cat. No.: B2536859
CAS No.: 477860-62-1
M. Wt: 397.3
InChI Key: XRSWDQOPRHEGGF-UHFFFAOYSA-N
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Description

2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole is a complex organic compound featuring multiple heterocyclic rings

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its heterocyclic rings can interact with various biological targets, making it useful in drug discovery and development.

Medicine

Medically, the compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It may also find applications in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole typically involves multi-step reactions starting from simpler precursors. The process often includes:

    Formation of the Thiazole Ring: This can be achieved by reacting appropriate thioamides with halogenated compounds under controlled conditions.

    Formation of the Triazolopyrimidine Ring: This involves cyclization reactions using triazole and pyrimidine derivatives.

    Linking the Rings: The final step involves coupling the thiazole and triazolopyrimidine rings through a propyl linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazolopyrimidine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-chloromethylthiazole
  • 1,3-thiazole derivatives
  • Triazolopyrimidine derivatives

Uniqueness

What sets 2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}propyl]-1,3-thiazole apart is its unique combination of multiple heterocyclic rings, which provides a diverse range of chemical and biological activities. This makes it a versatile compound for various applications, from research to industrial use.

Properties

IUPAC Name

2-chloro-5-[3-(2-chloro-1,3-thiazol-5-yl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)propyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N6S2/c15-12-18-5-9(23-12)3-8(4-10-6-19-13(16)24-10)11-1-2-17-14-20-7-21-22(11)14/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSWDQOPRHEGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1)C(CC3=CN=C(S3)Cl)CC4=CN=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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